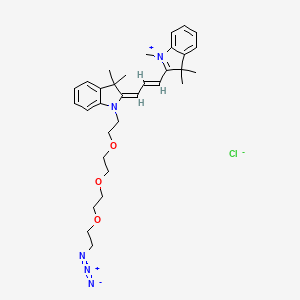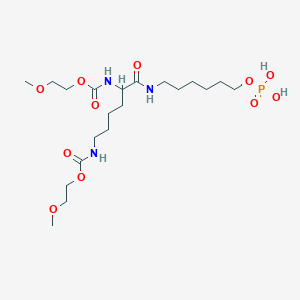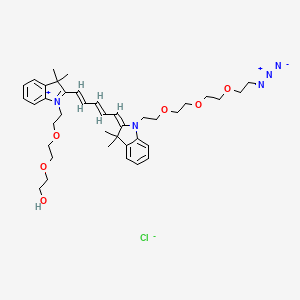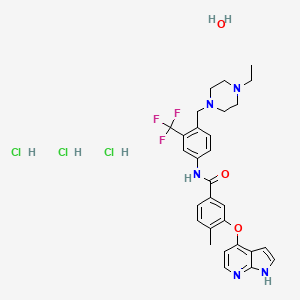
N-methyl-N'-(azide-PEG3)-Cy3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-N'-(azide-PEG3)-Cy3 is a PEG derivative containing cyanine dye with excitation/emission maximum 555/570 nm as well as an azide group, which enables Click Chemistry. The hydophilic PEG spacer increases solubility in aqueous media.
Wissenschaftliche Forschungsanwendungen
Biomolecule Immobilization
N-methyl-N'-(azide-PEG3)-Cy3 is applicable in biomolecule immobilization. Sequential Diels-Alder and azide-alkyne cycloaddition reactions (click chemistry) utilize a polyethylene glycol (PEG) linker for the effective immobilization of carbohydrates and proteins onto solid surfaces. This technique ensures that the functional groups in biomolecules remain unreacted and stable, offering a robust strategy for immobilizing a wide range of complex substances on solid surfaces (Sun et al., 2006).
Dye-Sensitized Solar Cells
The compound is useful in the synthesis of poly(ethylene glycol) with terminal azide groups (PEG-N3), which has been employed in the development of solid-state dye-sensitized solar cells (DSSCs). PEG-N3, when complexed with LiI or ionic liquids and crosslinked under UV irradiation, enhances the mechanical properties of the electrolytes in DSSCs, thus improving their efficiency (Koh et al., 2010).
Cancer Research
In cancer research, N-methyl-N'-(azide-PEG3)-Cy3-related compounds are instrumental in studying gene expression and methylation. For instance, the paternally expressed gene 3 (PEG3) has been investigated in gynecologic cancer cell lines to understand its expression levels and control mechanisms. The study of PEG3 silencing, associated with DNA hypermethylation, provides insights into the epigenetic aspects of gynecologic cancers (Dowdy et al., 2005).
Nanoparticle Functionalization
N-methyl-N'-(azide-PEG3)-Cy3 plays a role in the functionalization of nanoparticles, particularly in biomedical applications. For example, magnetic nanoparticles have been functionalized with PEG and tetraphosphonate cavitand for complexing N-monomethylated species, enhancing biocompatibility and enabling their use in biological environments (Tudisco et al., 2013).
Thiol-X Chemistry
This compound is relevant in the novel synthesis of block copolymers through thiol-X chemistry. Using sequential 1,3-benzoxazine-thiol and azide-alkyne coupling methodologies, it enables the creation of polymers with diverse properties, which can be used in various macromolecular synthesis applications (Musa et al., 2014).
Eigenschaften
Produktname |
N-methyl-N'-(azide-PEG3)-Cy3 |
|---|---|
Molekularformel |
C32H42ClN5O3 |
Molekulargewicht |
580.17 |
IUPAC-Name |
(2E)-1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indole;chloride |
InChI |
InChI=1S/C32H42N5O3.ClH/c1-31(2)25-11-6-8-13-27(25)36(5)29(31)15-10-16-30-32(3,4)26-12-7-9-14-28(26)37(30)18-20-39-22-24-40-23-21-38-19-17-34-35-33;/h6-16H,17-24H2,1-5H3;1H/q+1;/p-1 |
InChI-Schlüssel |
TUVWJNHMQWENCT-IHVUDLOXSA-M |
SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCN=[N+]=[N-])(C)C)C)C.[Cl-] |
Aussehen |
Solid powder |
Reinheit |
>97% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
N-methyl-N'-(azide-PEG3)-Cy3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






